molecular formula C16H20N4O B2776253 N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide CAS No. 380222-80-0

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide

Cat. No.: B2776253
CAS No.: 380222-80-0
M. Wt: 284.363
InChI Key: QZBHDNWIHASOTC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Used in the development of new drugs targeting neurological disorders.

    Pharmacology: Studied for its potential as a receptor modulator or enzyme inhibitor.

    Biochemistry: Utilized in the study of protein-ligand interactions.

    Industrial Chemistry: Employed in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The starting material, 1-benzylpiperidin-4-one, is synthesized through the reaction of benzylamine with 4-piperidone.

    Imidazole Formation: The imidazole ring is introduced by reacting the piperidine derivative with imidazole-1-carboxylic acid under appropriate conditions.

    Coupling Reaction: The final step involves coupling the imidazole derivative with the piperidine ring to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • 4-Benzylpiperidine
  • N-(1-benzylpiperidin-4-yl)acetohydrazide

Uniqueness

N-(1-benzylpiperidin-4-yl)-1H-imidazole-1-carboxamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its imidazole ring, in particular, allows for unique interactions with biological targets, differentiating it from other piperidine derivatives.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)imidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-16(20-11-8-17-13-20)18-15-6-9-19(10-7-15)12-14-4-2-1-3-5-14/h1-5,8,11,13,15H,6-7,9-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBHDNWIHASOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)N2C=CN=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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